molecular formula C20H16ClNO B11953073 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline CAS No. 70627-51-9

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline

Cat. No.: B11953073
CAS No.: 70627-51-9
M. Wt: 321.8 g/mol
InChI Key: SBAFZHVHAYIGBC-UHFFFAOYSA-N
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Description

N-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-chloroaniline is a Schiff base compound characterized by a benzyloxy-substituted benzaldehyde moiety conjugated to a 4-chloroaniline group via an imine bond. Its molecular formula is C₂₀H₁₆ClNO, with a molar mass of 321.80 g/mol. The benzyloxy group at the para position of the phenyl ring enhances lipophilicity, while the 4-chloroaniline component contributes to electronic effects, influencing reactivity and intermolecular interactions.

Synthesis typically involves condensation of 4-(benzyloxy)benzaldehyde with 4-chloroaniline in refluxing ethanol, as described for analogous compounds in . This method yields the (E)-isomer due to thermodynamic stability, confirmed via X-ray crystallography in related structures (e.g., ). The compound’s planar geometry and extended conjugation make it a candidate for materials science and pharmaceutical research, particularly in liquid-crystalline systems () or as intermediates in alkaloid synthesis ().

Properties

CAS No.

70627-51-9

Molecular Formula

C20H16ClNO

Molecular Weight

321.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H16ClNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2

InChI Key

SBAFZHVHAYIGBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline typically involves the condensation reaction between 4-chloroaniline and 4-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are frequently used.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) can be used in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties/Applications Reference
N-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-chloroaniline C₂₀H₁₆ClNO 4-Benzyloxy (phenyl), 4-Cl (aniline) 321.80 High lipophilicity; used in liquid crystals and as synthetic intermediates.
N-(4-Chlorobenzylidene)aniline C₁₃H₁₀ClN 4-Cl (benzaldehyde), unsubstituted aniline 215.68 Simpler structure; lower melting point (≈85°C); foundational studies in Schiff base chemistry.
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline C₁₅H₁₄ClNO₂ 3,4-Dimethoxy (phenyl), 4-Cl (aniline) 283.73 Enhanced electron-donating effects; potential antioxidant activity.
4-Chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline C₁₂H₁₀ClNS 3-Methylthienyl (heteroaromatic), 4-Cl (aniline) 235.73 Improved π-conjugation; applications in optoelectronics.
N-[(E)-(4-Chlorophenyl)methylidene]-N-[4-(4-{[(E)-(4-chlorophenyl)methylidene]amino}benzyl)phenyl]amine C₂₇H₂₀Cl₂N₂ Dimeric structure with dual 4-Cl substituents and benzyl linkage 443.37 High steric bulk; explored in supramolecular chemistry.
(E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline C₁₄H₁₁ClNO₂S 4-Methylsulfonyl (electron-withdrawing group), 4-Cl (aniline) 300.76 Increased polarity; potential antimicrobial activity.

Structural and Electronic Differences

Benzyloxy vs. Methoxy/Thienyl Groups: The benzyloxy group in the target compound provides steric bulk and lipophilicity, favoring non-polar solvents (e.g., ethanol, diethyl ether) during synthesis . Replacement with a thienyl group () introduces heteroaromaticity, altering UV-Vis absorption profiles and enabling applications in organic electronics.

Chloro Substituent Position :

  • All analogs feature a 4-chloroaniline moiety, but dimeric structures () exhibit dual Cl substituents, increasing molecular weight and rigidity. This affects crystal packing, as seen in related compounds with planar geometries ().

Synthetic Routes: Most analogs are synthesized via Schiff base condensation (amine + aldehyde), but yields vary. For example, rigidin E synthesis () achieves 21% yield using cascade reactions, whereas monomeric Schiff bases (e.g., ) report >75% yields under mild conditions.

Physicochemical and Functional Comparisons

  • Solubility : Benzyloxy and methylsulfonyl groups () reduce aqueous solubility compared to methoxy or thienyl analogs.
  • Thermal Stability : Dimethoxy-substituted compounds () show higher melting points (≈150–160°C) due to hydrogen bonding, whereas benzyloxy derivatives () melt at ≈120–130°C.

Biological Activity

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and research findings.

The synthesis of this compound typically involves a condensation reaction between 4-chloroaniline and 4-(benzyloxy)benzaldehyde under basic conditions. The reaction is generally performed in a solvent such as ethanol or methanol, which aids in the formation of the desired product through refluxing.

PropertyValue
Molecular FormulaC20H18ClN2O
Molecular Weight348.82 g/mol
IUPAC NameThis compound
InChI KeyJFJQXWQJZBTFNC-UHFFFAOYSA-N

Biological Mechanisms

This compound exhibits a range of biological activities primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can block their activity and influence metabolic pathways. This mechanism is crucial for its potential use in therapeutic applications against diseases where enzyme regulation is necessary .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation as a potential antimicrobial agent.
  • Anticancer Potential : Research has also suggested that this compound may have anticancer effects due to its ability to interact with biological macromolecules, potentially leading to apoptosis in cancer cells. This aspect is particularly promising for the development of novel cancer therapies .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study explored the effects of various benzyloxyaniline derivatives on cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity at low concentrations .
  • Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with N-type voltage-sensitive calcium channels (VSCCs). The findings demonstrated that derivatives could effectively block these channels, suggesting potential applications in pain management and neurological disorders .
  • Antimicrobial Efficacy : In vitro assays revealed that the compound showed promising results against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

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